molecular formula C13H13F3O3 B1327889 Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate CAS No. 898777-67-8

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate

Cat. No.: B1327889
CAS No.: 898777-67-8
M. Wt: 274.23 g/mol
InChI Key: AMTGGHVEXWIYMJ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate is an organic compound with the molecular formula C12H11F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate typically involves the reaction of ethyl acetoacetate with 2-trifluoromethylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by esterification to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Ethanol or methanol

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4-phenylbutyrate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

Uniqueness

Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate is unique due to the presence of the trifluoromethyl group at the 2-position of the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds without the trifluoromethyl group or with the group in a different position.

Properties

IUPAC Name

ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-5-3-4-6-10(9)13(14,15)16/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTGGHVEXWIYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645729
Record name Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-67-8
Record name Ethyl γ-oxo-2-(trifluoromethyl)benzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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